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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiomorpholine

CAS No.: 1001940-38-0

Cat. No.: B1333938

Get Quote

Physicochemical Profile, Synthetic Pathways, and Pharmacological Significance

Executive Summary
2-(4-Fluorophenyl)thiomorpholine (CAS: 1185040-16-7 for HCl salt) is a heterocyclic building

block and a pharmacophore of significant interest in medicinal chemistry.[1] Structurally, it acts

as a bioisostere to 2-phenylmorpholine derivatives (such as the anorectic agent

phenmetrazine), where the oxygen atom is replaced by sulfur. This substitution profoundly

alters the compound's metabolic stability, lipophilicity, and receptor binding kinetics.

This guide provides a rigorous technical analysis of the compound, detailing its synthesis via

regioselective cyclization, its physicochemical properties, and its utility as a scaffold in

neuropharmacology and monoamine transporter research.

Physicochemical Properties
The substitution of oxygen with sulfur in the morpholine ring increases lipophilicity (LogP) and

introduces a "soft" metabolic handle (sulfur oxidation), while the para-fluorine atom blocks the
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primary site of metabolic hydroxylation on the phenyl ring, potentially extending the biological

half-life.

Property Data / Value Notes

Chemical Name
2-(4-

Fluorophenyl)thiomorpholine

CAS Number 1185040-16-7 (HCl salt)
Free base CAS is less

common in commerce.

Molecular Formula C₁₀H₁₂FNS Free Base

Molecular Weight
197.27 g/mol (Base)233.74

g/mol (HCl)

Appearance
Off-white to white crystalline

solid

Typically supplied as the

hydrochloride salt.

Solubility

DMSO (>20 mg/mL),

Methanol, Water (moderate for

HCl)

Free base is lipophilic; salt

form required for aqueous

media.

pKa (Calc.) ~8.5 (Amine) Basic secondary amine.

LogP (Calc.) ~2.3
Higher than morpholine

analogue (~1.5).

Storage 2–8°C, Hygroscopic
Store under inert atmosphere

(Argon/Nitrogen).

Synthetic Methodologies
The synthesis of 2-arylthiomorpholines requires precise regiocontrol to ensure the aryl group is

positioned adjacent to the sulfur atom (position 2) rather than the nitrogen (position 3). The

most robust laboratory protocol involves the alkylation of 2-aminoethanethiol (cysteamine)

followed by reductive cyclization.

Core Protocol: The -Bromoketone Route
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This pathway is preferred for its regioselectivity. It avoids the ambiguity of epoxide opening

which can yield mixtures of 2- and 3-substituted isomers depending on pH conditions.

Step 1: Thioalkylation

Reagents: 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Aminoethanethiol (Cysteamine),

Triethylamine (TEA).

Solvent: Dichloromethane (DCM) or THF at 0°C.

Mechanism: The thiol group of cysteamine is more nucleophilic than the amine, selectively

displacing the

-bromide.

Intermediate: 2-((2-aminoethyl)thio)-1-(4-fluorophenyl)ethanone.

Step 2: Carbonyl Reduction

Reagents: Sodium Borohydride (NaBH₄).

Solvent: Methanol/Ethanol.

Outcome: Reduction of the ketone to the secondary alcohol, yielding 2-((2-

aminoethyl)thio)-1-(4-fluorophenyl)ethanol.

Step 3: Cyclization (Intramolecular)

Reagents: Acid catalysis (HBr/Acetic Acid) or Mitsunobu conditions (PPh₃/DIAD).

Mechanism: Activation of the alcohol allows the terminal amine to attack the benzylic carbon,

closing the ring.

Note: Acid-mediated cyclization is robust but may cause racemization. Mitsunobu cyclization

proceeds with inversion of configuration if a chiral reduction was used in Step 2.

Synthetic Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333938?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Fluorophenacyl Bromide

Intermediate 1:
Thio-ketone adduct

Nucleophilic Substitution
(S-alkylation)

+ Cysteamine
(2-Aminoethanethiol)

Intermediate 2:
Amino-alcohol

Ketone Reduction

Reduction
(NaBH4) 2-(4-Fluorophenyl)

thiomorpholine

Intramolecular
Ring Closure

Cyclization
(Acid or Mitsunobu)

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 2-(4-fluorophenyl)thiomorpholine ensuring regiochemical

fidelity.

Pharmacological Context & Mechanisms
Structure-Activity Relationship (SAR)
2-(4-Fluorophenyl)thiomorpholine acts as a scaffold for Monoamine Transporter (MAT)

ligands. Its activity profile is governed by three structural features:

Thiomorpholine Ring: Replacing oxygen with sulfur increases the van der Waals radius and

lipophilicity. This often enhances affinity for the Dopamine Transporter (DAT) and

Norepinephrine Transporter (NET) compared to morpholine analogues, as the larger sulfur

atom can engage in stronger hydrophobic interactions within the transporter binding pocket.

4-Fluoro Substitution:

Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at the

para position prevents CYP450-mediated hydroxylation, a common clearance pathway for

phenyl-bearing drugs.

Electronic Effect: Fluorine is electron-withdrawing, reducing the electron density of the

aromatic ring, which can influence

-

stacking interactions in the receptor site.
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Secondary Amine: Essential for ionic bonding with the conserved aspartate residue in

monoamine transporters (e.g., Asp79 in hDAT).

Metabolic Logic
Unlike morpholines, thiomorpholines are susceptible to S-oxidation.

Phase I Metabolism: The sulfur can be oxidized to the sulfoxide (S=O) and subsequently the

sulfone (O=S=O). These metabolites are more polar and typically inactive, providing a

distinct clearance pathway compared to the parent compound.

2-(4-Fluorophenyl)
thiomorpholine

S-Oxide
(Sulfoxide)

FMO / CYP450
(S-oxidation)

S,S-Dioxide
(Sulfone)

Oxidation

Renal Excretion
(Polar)

Click to download full resolution via product page

Figure 2: Primary metabolic pathway via Sulfur oxidation, distinct from morpholine analogues.

Analytical Characterization
To validate the synthesis of 2-(4-Fluorophenyl)thiomorpholine, researchers must look for

specific diagnostic signals.
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Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):

Aromatic Region: Two multiplets integrating to 2H each (AA'BB' system) around 7.0–7.4

ppm, characteristic of the para-fluorophenyl group.

Benzylic Proton (H2): A doublet of doublets (dd) around 3.8–4.2 ppm. This shift is distinct

from the morpholine analogue (which would be ~4.5 ppm) due to the lower

electronegativity of sulfur vs. oxygen.

Ring Protons: Complex multiplets for the methylene groups (-CH₂-S- and -CH₂-N-) in the

2.6–3.2 ppm range.

¹³C NMR:

C-F Coupling: The carbons on the phenyl ring will show C-F coupling. The ipso-carbon

(C4') will appear as a doublet with a large coupling constant (

Hz).

Mass Spectrometry (MS)[2]
Ionization: ESI+ (Electrospray Ionization).

Molecular Ion:

(approx).

Isotope Pattern: Sulfur (

) provides a diagnostic M+2 peak at ~4.4% relative abundance, which helps distinguish it
from oxygen-containing impurities.

Handling and Safety
While specific toxicological data for this derivative may be limited, it should be handled as a

potent bioactive amine.
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Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential CNS active agent (treat as

hazardous).

Storage: The free base is prone to oxidation (sulfoxide formation) upon air exposure. Store

as the HCl salt at 2–8°C in a desiccator.

Disposal: High-temperature incineration equipped with a scrubber for sulfur oxides (SOx)

and hydrogen fluoride (HF).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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